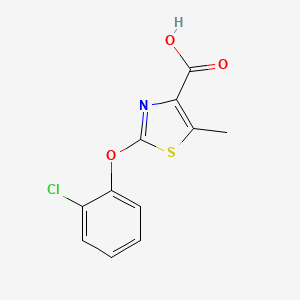

2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c1-6-9(10(14)15)13-11(17-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULYPOXYUIOYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)OC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210907 | |

| Record name | 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228552-42-8 | |

| Record name | 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Improved Process for the Production of Alkyl 4-halomethyl-2-methylthiazole-5-carboxylates

An improved process for producing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates from alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide has been described. The process involves two reactions: cyclization, followed by dehydration.

To produce alkyl 4-halomethyl-2-methylthiazole-5-carboxylate, a solution of alkyl 4-(halo)-2-chloroacetoacetate in acetonitrile is contacted with thioacetamide in the presence of an amine, where the thioacetamide and amine are each in molar excess to the alkyl 4-(halo)-2-chloroacetoacetate. The amine may be primary, secondary, or tertiary, with an alkyl amine being preferred, and triethylamine being highly preferred.

Preparation Method of 2-Methyl-4-Trifluoromethylthiazole-5-Carboxylic Acid

2-methyl-4-trifluoromethylthiazole-5-carboxylic acid can be prepared by chlorinating ethyl trifluoroacetoacetate with chloride sulfate, cyclizing with thioacetamide in absolute ethyl alcohol, and hydrolyzing in a one-pot manner. The resulting product is an intermediate of a bactericide thifluzamide. This method involves a three-step reaction in one pot, which simplifies the operation, uses a non-toxic solvent in the cyclization reaction, and achieves a high recovery rate and product yield with good quality.

- Chlorination: Reacting trifluoroacetic ethyl acetoacetate with sulfuryl chloride. The mol ratio of sulfuryl chloride to trifluoroacetic ethyl acetoacetate is 0.92-0.98 to 1.00. The sulfuryl chloride dropping temperature is maintained between -15°C to -5°C, with the addition time being 1/5 to 1/6 of the soaking time. The holding temperature is 5°C to 15°C, and the soaking time is 10h to 18h. After the chlorination reaction, unreacted trifluoroacetic ethyl acetoacetate is reclaimed by distillation under reduced pressure, and the residue is used directly in the next step.

- Cyclization: The ring-closure reaction of thioacetamide is carried out by refluxing in dehydrated alcohol. The mol ratio of thioacetamide to 2-chlorine trifluoroacetic ethyl acetoacetate is 1.02-1.06 to 1.00, and the weight ratio of dehydrated alcohol to 2-chlorine trifluoroacetic ethyl acetoacetate is 2.0 to 3.2. The reaction time is 8h to 12h. After the ring-closure reaction, the next step is carried out directly.

- Hydrolysis: After the hydrolysis reaction, ethanol is first recovered by decompression, followed by acidification.

This preparation method achieves a total recovery of more than 90% and a content of more than 98.5% without the need for refining.

Synthesis of 2-Amino-5-Methylthiazole-4-Carboxylic Acid

2-amino-5-methylthiazole-4-carboxylic acid can be synthesized using a general method for the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles.

- Add compound 6 (1.0 g, 6.3 mmol, 1.0 eq) to a stirring solution of NaOH (150 ml, 85 mM) at 50–60°C over 30 minutes until a clear solution is formed.

- Cool the solution and acidify with 1 M HCl to pH 3–4, which results in a precipitate.

- Collect the precipitate in a Buchner funnel and re-crystallize using methanol to obtain the product with a yield of 75.0%.

- Melting point: 320–324°C

- 1H NMR (270 MHz, DMSO-d 6) δ 2.49 (s, 3H), 6.97 (s, 2H)

- 13C NMR (270 MHz, DMSO-d 6) δ 12.7, 135.2, 137.1, 164.3, 167.5

- υ max (cm −1) 3433 (NH stretch, amine), 1688 (C = O stretch, ester), 1688 (COO stretch, carboxylic acid)

- FTMS-ESI calculated C 5H 7N 2O 2S (M+H) 159.0228, found 159.02138

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic properties, which influence solubility, stability, and biological activity. Below is a comparative analysis:

Key Observations:

- Chlorine Position: The 2-chlorophenoxy substituent in the target compound confers distinct electronic effects compared to 4-chlorophenyl () or dichlorophenoxy () groups.

- Bioactivity: The 2,4-dichlorophenoxy analog exhibits enhanced anticonvulsant activity over the 2-chlorophenoxy derivative, suggesting that additional electron-withdrawing groups improve efficacy .

- Solubility : Carboxylic acid moieties enhance water solubility, whereas lipophilic substituents (e.g., phenyl, chlorophenyl) may improve membrane permeability.

Biological Activity

2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorophenoxy group and a carboxylic acid moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : It modulates cell signaling pathways by interacting with receptors and transcription factors, influencing gene expression and cellular responses.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells, which is crucial for maintaining cellular health .

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Anticancer Potential

Thiazole derivatives are also explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of various thiazole derivatives included this compound. The results indicated that at concentrations of 50 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli by more than 70%, showcasing its potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 72% |

| Escherichia coli | 75% |

Study on Anti-inflammatory Effects

In an experimental model of induced inflammation, administration of the compound significantly reduced edema formation and pro-inflammatory cytokine levels. The study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-chlorophenoxy)-5-methylthiazole-4-carboxylic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a thiazole core synthesis via Hantzsch thiazole formation, using thiourea derivatives and α-halo ketones. For the 2-chlorophenoxy substituent, employ nucleophilic aromatic substitution (NAS) with 2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduce the carboxylic acid group at position 4 via hydrolysis of a nitrile or ester intermediate. Optimize reaction temperature (60–80°C) and solvent (e.g., aqueous HCl/EtOH) to avoid decarboxylation .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Key Data :

| Parameter | Typical Value | Reference Method |

|---|---|---|

| Yield | 45–60% (after purification) | |

| Purity (HPLC) | ≥97% |

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions. For example, the thiazole C-2 proton typically appears at δ 7.8–8.2 ppm, while the carboxylic acid proton is absent (broad in -NMR but visible in DEPT-135) .

- LC-MS : Validate molecular weight (e.g., [M+H]⁺ = 284.0) and detect impurities. Use electrospray ionization (ESI) in negative mode for carboxylic acid detection .

- FTIR : Confirm carboxylic acid (C=O stretch at 1680–1720 cm⁻¹) and aryl ether (C-O-C at 1240–1280 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Variable 1 : Test multiple microbial strains (Gram-positive vs. Gram-negative) under standardized conditions (CLSI guidelines). Note discrepancies in membrane permeability due to substituent effects (e.g., 2-chlorophenoxy vs. 4-chlorophenyl) .

- Variable 2 : Adjust assay media pH to evaluate ionization of the carboxylic acid group, which affects bioavailability. Compare activity at pH 5.5 (protonated) vs. pH 7.4 (deprotonated) .

- Control : Include structurally analogous compounds (e.g., methyl ester derivatives) to isolate the role of the carboxylic acid group .

- Data Analysis :

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify statistically significant differences between experimental groups.

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodology :

- Lipophilicity Adjustment : Modify the methyl group at position 5 (e.g., replace with CF₃) to alter logP. Measure partition coefficients (octanol/water) and correlate with in vivo bioavailability .

- Prodrug Synthesis : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation). Use LC-HRMS for metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.